N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide typically involves the reaction of 2,2,2-trifluoro-1-(4-morpholinyl)-1-(trifluoromethyl)ethanol with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoro-1-phenylethyl)benzamide: Similar structure but lacks the morpholine ring.
N-(2,2,2-trifluoro-1-phenylethyl)-4-trifluoromethylbenzamide: Contains an additional trifluoromethyl group on the benzene ring.
N-(2,2,2-trifluoro-1-phenylethyl)-3,5-dinitrobenzamide: Contains nitro groups on the benzene ring.
Uniqueness
N-[1,1,1,3,3,3-hexafluoro-2-(morpholin-4-yl)propan-2-yl]benzamide is unique due to the presence of both trifluoromethyl groups and a morpholine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14F6N2O2 |
---|---|
Molecular Weight |
356.26g/mol |
IUPAC Name |
N-(1,1,1,3,3,3-hexafluoro-2-morpholin-4-ylpropan-2-yl)benzamide |
InChI |
InChI=1S/C14H14F6N2O2/c15-13(16,17)12(14(18,19)20,22-6-8-24-9-7-22)21-11(23)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,21,23) |
InChI Key |
WRWPKOYRBKBKNQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1COCCN1C(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.